2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features a bromophenyl group, a thiazolopyridine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Formation of the Thiazolopyridine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thioamide.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via a reductive amination reaction, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Coupling of the Bromophenyl Group: The bromophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a bromophenylboronic acid or a bromophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
- 2-(2-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
- 2-(2-iodophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
Uniqueness
The presence of the bromophenyl group in 2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4OS/c20-15-5-2-1-4-13(15)12-17(25)22-14-7-10-24(11-8-14)19-23-16-6-3-9-21-18(16)26-19/h1-6,9,14H,7-8,10-12H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZOMTUPPPAYDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2Br)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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